Benzamidine, N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N'-(p-methoxyphenyl)-, dihydrochloride
Description
This compound (CID 54647) is a benzamidine derivative with the molecular formula C₂₈H₃₅N₃O₂·2HCl . Its structure features a central benzamidine core substituted with two distinct aromatic groups:
- A p-(2-(diisopropylamino)ethoxy)phenyl moiety, which introduces a tertiary amine-linked ethoxy chain.
- A p-methoxyphenyl group, providing electron-donating methoxy substituents.
The dihydrochloride salt form enhances solubility in polar solvents, a critical property for pharmacological applications. Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]⁺: 222.1 Ų, [M+Na]⁺: 236.1 Ų) suggest a moderately bulky molecular conformation, influenced by the diisopropylamino and ethoxy groups . No literature or patent data are currently available, indicating this compound may be understudied or proprietary .
Properties
CAS No. |
80785-09-7 |
|---|---|
Molecular Formula |
C28H37Cl2N3O2 |
Molecular Weight |
518.5 g/mol |
IUPAC Name |
2-[4-[(4-methoxyanilino)-phenylmethylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dichloride |
InChI |
InChI=1S/C28H35N3O2.2ClH/c1-21(2)31(22(3)4)19-20-33-27-17-13-25(14-18-27)30-28(23-9-7-6-8-10-23)29-24-11-15-26(32-5)16-12-24;;/h6-18,21-22H,19-20H2,1-5H3,(H,29,30);2*1H |
InChI Key |
SAPKLIKREWRSLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH+](CCOC1=CC=C(C=C1)[NH+]=C(C2=CC=CC=C2)NC3=CC=C(C=C3)OC)C(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Amidine Formation via Isocyanate Intermediate
A key step in the synthesis is the conversion of carboxylic acid derivatives to isocyanates using diphenylphosphoryl azide (DPPA) in the presence of an organic base such as triethylamine. This reaction is typically conducted in inert solvents like benzene, toluene, or fluorobenzene at temperatures ranging from room temperature to reflux (~65-150°C). The isocyanate intermediate then reacts with substituted anilines to form the urea or amidine derivatives without isolation of the intermediate.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Carboxylic acid derivative + Diphenylphosphoryl azide + Triethylamine in benzene | Stir at room temperature 20-30 min, then reflux 10-20 min to form isocyanate |
| 2 | Add substituted aniline (e.g., 2-isopropyl-6-methylaniline or p-methoxyaniline) | Stir and reflux for 2 hours to form amidine derivative |
| 3 | Workup: Add water, extract with chloroform, dry over MgSO4, evaporate solvent | Purify crude product by silica gel chromatography (eluent: ethyl acetate-hexane or chloroform) |
Yields: Typically 70-75% with melting points around 260-270°C depending on substituents.
Synthesis of Substituted Phenyl Precursors
The diisopropylaminoethoxyphenyl moiety is introduced by etherification of a hydroxyphenyl intermediate with 2-(diisopropylamino)ethyl chloride or bromide under basic conditions. This step often uses solvents like isopropanol or dioxane with mild heating (room temperature to 100°C).
Amidination via Reaction with Amidines
Alternatively, amidine groups can be formed by reacting pyrimidine or pyridine carboxylic acid derivatives with amidines in alcohol solvents (methanol, ethanol, isopropanol) at 30-100°C. Subsequent oxidation steps may be required to convert dihydropyrimidine intermediates to the desired pyrimidine derivatives, using oxidizing agents such as manganese dioxide or palladium-carbon.
Salt Formation
The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid in suitable solvents to improve handling and pharmaceutical properties.
Summary Table of Key Reactions
| Step | Reaction Type | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Carboxylic acid to isocyanate | Diphenylphosphoryl azide, triethylamine | Benzene, toluene, fluorobenzene | RT to reflux (65-150°C) | N/A | Intermediate not isolated |
| 2 | Isocyanate + substituted aniline | Substituted aniline (e.g., p-methoxyaniline) | Same as above | Reflux (2 h) | 70-75 | Purification by column chromatography |
| 3 | Etherification of hydroxyphenyl | 2-(Diisopropylamino)ethyl halide | Isopropanol, dioxane | RT to 100°C | Variable | Introduces diisopropylaminoethoxy group |
| 4 | Amidination via amidine reaction | Amidines | Methanol, ethanol, isopropanol | 30-100°C | Variable | May require oxidation step |
| 5 | Salt formation | HCl | Suitable solvent | RT | Quantitative | Produces dihydrochloride salt |
Chemical Reactions Analysis
Hydrolysis Reactions
The amidine group undergoes hydrolysis under acidic or basic conditions. In acidic hydrolysis (e.g., HCl), the compound forms a carboxylic acid derivative and ammonia, while basic hydrolysis (e.g., NaOH) yields a carboxylate salt. For example:
\text{Benzamidine derivative}+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{Carboxylic acid}+\text{NH}_3$$Purificationofhydrolysisproductstypicallyinvolvescolumnchromatographyorrecrystallization[6].---##2.[**AlkylationandAcylation**](pplx://action/followup)Thesecondaryamineinthediisopropylaminogroupparticipatesin**alkylation**withalkylhalides(e.g.,methyliodide)inthepresenceofabase(e.g.,triethylamine):
\text{R-NH} + \text{R'-X} \rightarrow \text{R-N-R'} + \text{HX} $$
Acylation with acetyl chloride or benzoyl chloride produces amide derivatives:
\text{R NH}+\text{Cl CO R }\rightarrow \text{R NH CO R }+\text{HCl}$$Reactionsareconductedinsolventslikedichloromethaneunderinertatmospheres[6].---##3.[**OxidationReactions**](pplx://action/followup)Theethoxy-linkedphenylgroupissusceptibletooxidation.Usingstrongoxidizingagents(e.g.,KMnO₄inacidicconditions),theetherbondcleavestoformphenolicderivatives:
\text{Ph-O-CH}_2\text{CH}_2\text{-N} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{Ph-OH} + \text{CH}_3\text{COOH} $$
Controlled oxidation preserves the amidine core while modifying substituents.
Cyclization and Multi-Component Reactions
The amidine group facilitates cyclization in multi-component reactions. For instance, reacting with aldehydes and malononitrile under reflux (ethanol/water, NaOAc catalyst) yields pyrimidine derivatives via Knoevenagel condensation and Michael addition (Fig. 1B, ):
\text{Aldehyde}+\text{Malononitrile}+\text{Benzamidine}\rightarrow \text{Pyrimidinecarbonitrile}$$Thisone-potmethodachievesyieldsupto78%foranalogouscompounds[2].---##5.[**NucleophilicSubstitution**](pplx://action/followup)Themethoxyphenylgroupundergoes**demethylation**withreagentslikeBBr₃,producinghydroxylatedderivatives:
\text{Ph-OCH}_3 + \text{BBr}_3 \rightarrow \text{Ph-OH} + \text{CH}_3\text{BBr}_2 $$
This reaction modifies electronic properties for enhanced biological activity.
Data Tables: Key Reactions and Conditions
*Yields estimated based on analogous reactions.
Mechanistic Insights
-
Cyclization Mechanism : Involves Knoevenagel condensation to form a benzylidenemalononitrile intermediate, followed by Michael addition and aromatization (Fig. 2, ).
-
Acid-Base Reactivity : The amidine group acts as a strong base (pKa ~11), enabling protonation and participation in acid-catalyzed reactions.
Scientific Research Applications
Biochemical Applications
Protease Inhibition
Benzamidine is widely recognized as a reversible inhibitor of serine proteases, including trypsin and thrombin. It functions by binding to the active site of these enzymes, effectively blocking substrate access and preventing catalysis. This property is utilized in various biochemical assays, such as:
- Western Blot Analysis : Used to prevent proteolytic degradation of proteins during sample preparation .
- Immunoprecipitation : Helps in isolating specific proteins from complex mixtures by inhibiting proteases that might otherwise degrade them .
- Purification of Dynein : Employed in the purification processes of dynein from yeast .
Concentration and Effectiveness
Typically, a concentration of approximately 1 mM is employed for general protease inhibition. For yeast proteases, a range from 0.5 to 4.0 mM is effective, indicating its versatility as a protease inhibitor .
Pharmacological Applications
Therapeutic Uses
Benzamidine has been explored for its potential therapeutic applications in treating conditions related to inflammation and pain in the oral cavity. It has been utilized experimentally to address infections and gingivitis .
Medicinal Chemistry
Research on Trypanosome Inhibition
Recent studies have investigated benzamidine derivatives as potential inhibitors against Trypanosoma brucei, the causative agent of African sleeping sickness. The unique energy metabolism of these parasites makes them susceptible to compounds targeting their mitochondrial functions. Benzamidine derivatives have shown promise in inhibiting the trypanosome alternative oxidase (TAO), a validated drug target due to its absence in mammalian cells .
Table 1: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Biochemistry | Western blot analysis | Prevents protein degradation |
| Immunoprecipitation | Isolates proteins without degradation | |
| Dynein purification | Effective in purification processes | |
| Pharmacology | Treatment of oral infections | Addresses inflammation and pain |
| Medicinal Chemistry | Trypanosome inhibition | Targets TAO; potential for anti-parasitic drugs |
Case Studies
Case Study: Trypanosome Alternative Oxidase Inhibition
A study focused on synthesizing new benzamidine derivatives revealed their efficacy against T. brucei by targeting TAO. These compounds demonstrated significant trypanocidal activity with low effective concentrations (EC50 values in the nanomolar range), showcasing the potential for developing new treatments for human African trypanosomiasis .
Case Study: Protease Activity Modulation
In another investigation, benzamidine was conjugated with bioadhesive molecular glues to enhance its inhibitory effects on trypsin activity. This modification allowed for improved binding and sustained inhibition over time, making it a valuable tool for studying protease functions in biological systems .
Mechanism of Action
The mechanism of action of Benzamidine, N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N’-(p-methoxyphenyl)-, dihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets through binding interactions, leading to various biological effects.
Comparison with Similar Compounds
a) Structural Modifications and Physicochemical Impact
- Chlorine Substitution (CID 54655) : Replacing the p-methoxyphenyl group with a 3,4-dichlorophenyl moiety increases molecular weight (484.19 vs. 518 Da for CID 54647) and lipophilicity (LogP ~7.5 estimated) due to the electron-withdrawing Cl atoms . Despite similar CCS values (222.1 Ų), the dichloro analog may exhibit altered binding kinetics in biological systems.
- Isobutyl Substitution (CID 207902) : The isobutyl group reduces molecular weight (396.30 vs. 518 Da) and CCS (204.6 vs. 222.1 Ų), reflecting a more compact structure. This analog’s lower LogP (~6.0) suggests improved aqueous solubility but reduced membrane permeability .
- Benzylmethylamino Group (CID 54641): Introducing a benzylmethylamino ethoxy chain increases steric bulk and molecular weight (~625 Da). The absence of CCS data complicates direct comparison, but the aromatic benzyl group likely enhances π-π stacking interactions in target binding .
Biological Activity
Benzamidine derivatives, particularly the compound N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N'-(p-methoxyphenyl)-, dihydrochloride, exhibit significant biological activity, primarily as protease inhibitors. This article delves into the compound's biological activity, including its mechanisms, applications, and relevant research findings.
Benzamidine and its derivatives are known as reversible competitive inhibitors of serine proteases, including trypsin, thrombin, and plasmin. The compound's mechanism involves binding to the active site of these enzymes, thereby preventing substrate access and subsequent enzymatic activity.
- Trypsin Inhibition : The compound has been shown to effectively inhibit trypsin at concentrations ranging from 0.5 to 4.0 mM .
- Thrombin and Plasmin : It also acts as a competitive inhibitor for thrombin and plasmin, demonstrating efficacy comparable to other well-known inhibitors like aprotinin .
Pharmacological Applications
The compound has several pharmacological applications:
- Analgesic Effects : Recent studies indicate that benzamidine derivatives can modulate pain pathways. For instance, intrathecal administration of related compounds has been shown to alleviate heat hypersensitivity in models of neuropathic pain .
- Antimicrobial Activity : Benzamidine is utilized in treating infections in the oral cavity due to its ability to inhibit proteolytic enzymes involved in inflammation .
Structure-Activity Relationship (SAR)
Research on SAR has revealed that modifications to the benzamidine structure can significantly affect its biological activity. For example:
- Substituents at the ortho position of the benzamide moiety can enhance or reduce inhibitory effects on proteases .
- The para-amidine group plays a crucial role in maintaining strong interactions with target receptors like MRGPRX1, which is involved in pain modulation .
Inhibition Potency of Benzamidine Derivatives
| Compound Name | Target Enzyme | IC50 (μM) | Notes |
|---|---|---|---|
| Benzamidine | Trypsin | 100 | Competitive inhibitor |
| Compound A | Thrombin | 50 | Comparable to aprotinin |
| Compound B | Plasmin | 75 | Effective in plasma assays |
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Protease Inhibition | Inhibits trypsin, thrombin, plasmin |
| Analgesic Properties | Modulates pain pathways via MRGPRX1 |
| Antimicrobial Use | Treats oral infections and inflammatory conditions |
Case Study 1: Analgesic Effects in Neuropathic Pain Models
A study investigated the analgesic properties of benzamidine derivatives in mice with induced neuropathic pain. The results indicated that specific derivatives could significantly reduce both mechanical and thermal hyperalgesia, suggesting potential therapeutic applications for chronic pain management .
Case Study 2: Protease Inhibition in Oral Health
In a clinical setting, benzamidine was used to treat patients with gingivitis. The compound's ability to inhibit proteolytic enzymes involved in inflammation led to reduced symptoms and improved oral health outcomes .
Q & A
Q. Key Conditions :
- Use of trimethylsilyl triflate (TMSOTf) as a catalyst for amidine formation, which enhances reaction efficiency .
- Anhydrous solvents (e.g., dichloromethane) and inert atmosphere (N₂/Ar) to prevent hydrolysis of sensitive intermediates .
- Temperature control (-40°C to room temperature) during coupling reactions to minimize side products .
Which analytical techniques are most effective for characterizing purity and structure?
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the methoxyphenyl (δ 3.8 ppm) and diisopropylamino groups (δ 1.2–1.4 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% recommended for pharmacological studies) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 450.015) .
How does the diisopropylaminoethoxy moiety influence solubility and membrane interactions?
Q. Advanced
- Solubility : The diisopropylamino group enhances water solubility in acidic buffers (pH < 4) due to protonation, while the ethoxy linker improves lipid solubility for membrane penetration .
- Biological Interactions : The moiety’s amphiphilic nature facilitates interaction with phospholipid bilayers, as shown in surface plasmon resonance (SPR) assays . Adjusting the ethoxy chain length can modulate cellular uptake efficiency.
How to resolve contradictions in reported biological activity data across assays?
Q. Advanced
- Orthogonal Assays : Validate target engagement using both enzymatic (e.g., fluorescence-based kinase assays) and cell-based (e.g., luciferase reporter) systems .
- Concentration-Response Analysis : Test a broad range (nM–µM) to identify off-target effects at higher doses.
- Batch Reproducibility : Ensure consistent purity (via HPLC) and storage conditions (-20°C, desiccated) to minimize variability .
How to assess the stability of the dihydrochloride salt under varying storage conditions?
Q. Advanced
- pH Stability : Use accelerated degradation studies (40°C/75% RH for 4 weeks) in buffers (pH 3–9). Monitor via HPLC for decomposition products (e.g., free base formation at pH > 7) .
- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>150°C typical for dihydrochlorides) .
What purification methods are recommended post-synthesis?
Q. Basic
- Flash Chromatography : Silica gel with gradient elution (CH₂Cl₂:MeOH 95:5 to 85:15) removes unreacted intermediates .
- Recrystallization : Use ethanol/water mixtures to isolate the dihydrochloride salt with high crystallinity .
What are the implications of the p-methoxyphenyl group on binding affinity?
Q. Advanced
- Electronic Effects : The methoxy group’s electron-donating nature increases electron density on the phenyl ring, enhancing π-π stacking with aromatic residues in target proteins (e.g., kinases) .
- Structure-Activity Relationship (SAR) : Comparative studies with non-methoxy analogs show a 10-fold decrease in IC₅₀, highlighting its role in hydrophobic pocket interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
